molecular formula C12H12N2O3 B1278500 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid CAS No. 5162-90-3

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

Cat. No.: B1278500
CAS No.: 5162-90-3
M. Wt: 232.23 g/mol
InChI Key: NOILRCJONSGSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is unique due to its specific alanine derivative structure, which imparts distinct chemical and biological properties. Its ability to influence anabolic hormone secretion and prevent muscle damage makes it particularly valuable in scientific research .

Properties

IUPAC Name

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOILRCJONSGSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Reactant of Route 2
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Reactant of Route 3
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Reactant of Route 4
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Reactant of Route 5
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Reactant of Route 6
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

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